molecular formula C17H28O2 B1599370 3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate CAS No. 2306-78-7

3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate

Cat. No.: B1599370
CAS No.: 2306-78-7
M. Wt: 264.4 g/mol
InChI Key: PRNJXUQTUSFYLV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of nerolidyl acetate through detailed analysis of both proton and carbon-13 environments. The compound exhibits characteristic chemical shift patterns that reflect its unique molecular architecture and functional group arrangements. Carbon-13 nuclear magnetic resonance spectral data for nerolidyl acetate reveals the presence of seventeen distinct carbon environments, consistent with the molecular formula C₁₇H₂₈O₂.

The acetate carbonyl carbon typically resonates in the downfield region characteristic of ester functional groups, while the multiple olefinic carbons from the three double bonds appear in the alkenic region of the spectrum. The tertiary carbon bearing the acetate ester exhibits a distinctive chemical shift reflecting its unique electronic environment. Methyl substituents attached to the olefinic carbons display characteristic upfield chemical shifts typical of alkyl groups adjacent to double bonds.

Proton nuclear magnetic resonance analysis reveals the complex multipicity patterns arising from the various hydrogen environments within the molecule. The terminal vinyl protons exhibit characteristic chemical shifts and coupling patterns diagnostic of the 1,6,10-dodecatriene framework. The acetate methyl group appears as a sharp singlet in the aliphatic region, providing a distinctive marker for ester identification. The multiple methylene and methyl substituents throughout the carbon chain contribute to the complex overlapping patterns observed in the aliphatic region of the spectrum.

Table 2: Nuclear Magnetic Resonance Chemical Shift Regions for Nerolidyl Acetate

Structural Feature Chemical Shift Range (ppm) Multiplicity
Acetate Carbonyl Carbon 170-180 Singlet
Olefinic Carbons 120-140 Various
Tertiary Carbon (C-3) 80-90 Quaternary
Acetate Methyl (¹H) 2.0-2.2 Singlet
Terminal Vinyl Protons 5.0-6.0 Multiplet
Aliphatic Methyls 1.0-2.0 Various

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of nerolidyl acetate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the molecular weight of the intact compound. The fragmentation pattern exhibits several prominent peaks that reflect the preferred cleavage pathways of the sesquiterpenoid ester structure.

The base peak in the mass spectrum occurs at mass-to-charge ratio 43, representing the acetyl cation (CH₃CO⁺) formed through characteristic ester cleavage. This fragmentation pattern is typical of acetate esters and provides definitive evidence for the acetate functional group. Additional significant peaks appear at mass-to-charge ratios 69, 93, and 107, reflecting various hydrocarbon fragments resulting from sequential loss of isoprene units and methyl groups.

The fragmentation pattern at mass-to-charge ratio 69 corresponds to the loss of the acetate group plus additional carbon units, while the peak at 93 represents a characteristic terpene fragment. The relatively low intensity of the molecular ion peak, typical of branched aliphatic esters, reflects the tendency of the compound to undergo extensive fragmentation under electron ionization conditions.

Table 3: Major Mass Spectrometric Fragments of Nerolidyl Acetate

Mass-to-Charge Ratio Relative Intensity (%) Fragment Identity
264 Low Molecular Ion [M]⁺
43 100 (Base Peak) Acetyl Cation [CH₃CO]⁺
69 99.99 Hydrocarbon Fragment
93 94.89 Terpene Fragment
107 42.60 Extended Hydrocarbon Fragment
41 64.64 Propyl Cation [C₃H₅]⁺

Infrared Absorption Signatures

Infrared spectroscopic analysis of nerolidyl acetate provides detailed information about the functional groups and bonding characteristics within the molecule. The compound exhibits characteristic absorption bands that confirm the presence of key structural features including the acetate ester, multiple double bonds, and aliphatic carbon-hydrogen bonds. The most prominent absorption feature occurs in the carbonyl stretching region, where the acetate ester carbonyl displays a strong absorption band.

The carbonyl stretching frequency for nerolidyl acetate appears in the range of 1750-1735 reciprocal centimeters, characteristic of aliphatic ester functional groups. This absorption frequency reflects the electronic environment of the carbonyl carbon and provides confirmation of the ester linkage. The carbon-oxygen stretching vibrations of the ester group manifest as multiple bands in the region from 1300-1000 reciprocal centimeters, representing the asymmetric and symmetric stretching modes of the ester oxygen bonds.

The olefinic carbon-hydrogen stretching vibrations contribute to the absorption pattern in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches appear in the 2800-3000 reciprocal centimeters range. The multiple double bonds within the sesquiterpenoid framework generate characteristic carbon-carbon double bond stretching absorptions in the 1600-1650 reciprocal centimeters region. These spectroscopic signatures collectively provide a comprehensive fingerprint for nerolidyl acetate identification and structural confirmation.

Table 4: Characteristic Infrared Absorption Bands of Nerolidyl Acetate

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Acetate Carbonyl 1750-1735 Strong C=O Stretching
Olefinic C-H 3000-3100 Medium =C-H Stretching
Aliphatic C-H 2800-3000 Strong C-H Stretching
Carbon-Carbon Double Bond 1600-1650 Medium C=C Stretching
Ester Carbon-Oxygen 1300-1000 Multiple Bands C-O Stretching
Methyl Deformation 1350-1450 Medium C-H Bending

Properties

IUPAC Name

3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h7,10,12H,1,8-9,11,13H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJXUQTUSFYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862899
Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306-78-7
Record name Nerolidol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Chemical Synthesis

The classical chemical synthesis of nerolidyl acetate typically involves the esterification of nerolidol (a sesquiterpene alcohol) with acetic acid derivatives such as acetic anhydride or acetyl chloride. Early industrial synthesis routes used intermediates like geranylacetone treated with vinylmagnesium halides or acetylene additions followed by selective hydrogenation to produce nerolidol, which is then acetylated to nerolidyl acetate. For example, the synthesis pathway described by Nigmatov et al. involves:

  • Treatment of linalool with diketene or ethyl acetoacetate (Carroll reaction) to yield geranylacetone isomers.
  • Addition of acetylene to geranylacetone to form dehydronerolidol isomers.
  • Selective hydrogenation using Lindlar catalyst to obtain cis- and trans-nerolidol.
  • Subsequent acetylation to nerolidyl acetate.

Limitations of Traditional Methods

  • Use of toxic chemicals and harsh reaction conditions (high temperature and pressure) can lead to side reactions and by-products.
  • Side products affect the flavor profile, limiting applications in food and beverages.
  • Vacuum fractional distillation and limited raw material availability restrict scalability.

Enzymatic Preparation Methods

Lipase-Catalyzed Transesterification

Recent advances focus on enzymatic synthesis using lipase-catalyzed transesterification, which offers environmental advantages by avoiding toxic reagents and reducing waste. The reaction typically involves:

  • Nerol (or nerolidol) as the alcohol substrate.
  • Vinyl acetate as the acyl donor and solvent.
  • Immobilized lipase (e.g., Candida albicans lipase) as the biocatalyst.

Reaction Conditions and Optimization

A study by Sun et al. (2022) demonstrated the optimization of lipase-catalyzed transesterification in a solvent-free system with the following conditions:

Parameter Optimized Value
Nerol concentration 100 mmol/L
Molar ratio (Nerol:Vinyl Acetate) 1:5
Lipase amount 12 mg/mL
Reaction temperature 40 °C
Shaker speed 200 rpm
Reaction time 6 hours
Yield of nerolidyl acetate >98%

The reaction follows a ping-pong bi-bi mechanism, where vinyl acetate binds to the enzyme forming an acyl-enzyme intermediate, which then reacts with nerol to produce nerolidyl acetate and vinyl alcohol.

Advantages and Challenges

  • High conversion rates (up to 98%) under mild conditions.
  • Environmentally friendly with reduced hazardous waste.
  • Enzyme reuse is limited due to rapid inactivation after multiple cycles (yield drops to ~43% after 10 uses).
  • The process avoids the use of toxic chemicals and preserves product purity, suitable for food and fragrance industries.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Conditions Environmental Impact Scalability Purity & Application
Traditional Chemical Synthesis 80-90 High temp, toxic reagents Moderate to high Limited by raw materials Possible side products affect flavor
Lipase-Catalyzed Transesterification >98 Mild temp (40 °C), solvent-free Low Moderate (enzyme reuse limited) High purity, food-grade
Natural Extraction Variable Extraction and distillation Low (natural) Limited High purity but low yield

Research Findings Summary

  • Lipase-catalyzed transesterification is currently the most promising method for sustainable and high-purity nerolidyl acetate production.
  • Kinetic modeling confirms the reaction follows a ping-pong bi-bi mechanism with good agreement between experimental and theoretical data (relative error ~7%).
  • Enzyme stability and reuse remain key challenges for industrial application.
  • Chemical synthesis methods, while established, are less favored due to environmental and purity concerns.
  • Extraction remains niche due to scalability and cost issues.

Chemical Reactions Analysis

Types of Reactions

Nerolidyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Nerolidyl acetate is characterized by its molecular formula C12H20O2C_{12}H_{20}O_2 and structural features that allow it to exhibit unique biological activities. It is synthesized through the esterification of nerolidol with acetic acid. The compound's structure contributes to its volatility and olfactory characteristics, making it suitable for use in fragrances.

Antimicrobial Activity

Nerolidyl acetate has shown significant antimicrobial properties against various pathogens. Research indicates that it exhibits bactericidal effects on strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.9 mg/L to 25 mg/L depending on the strain . Its ability to enhance the efficacy of conventional antibiotics further underscores its potential as an adjunctive therapeutic agent.

Anti-inflammatory Effects

Studies have demonstrated that nerolidyl acetate can modulate inflammatory responses. It inhibits the activation of human neutrophils and reduces the release of pro-inflammatory cytokines such as IL-1β and TNF-α . This property positions nerolidyl acetate as a candidate for developing new anti-inflammatory therapies.

Neuroprotective Properties

Nerolidyl acetate has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in protecting dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Parkinson's disease .

Cosmetics and Fragrances

In the cosmetic industry, nerolidyl acetate is widely used for its pleasant floral scent and stability in formulations. It is incorporated into perfumes, shampoos, and lotions due to its ability to enhance fragrance profiles while providing skin-conditioning benefits .

Food Flavoring

The U.S. Food and Drug Administration (FDA) has approved nerolidyl acetate as a food flavoring agent. Its natural origin and safety profile make it an attractive option for enhancing flavors in food products .

Agriculture

Nerolidyl acetate serves as a plant defense signaling molecule, inducing protective mechanisms against herbivores and pathogens in plants . Its role in promoting plant resilience highlights its potential utility in sustainable agriculture practices.

Case Studies

StudyFocusFindings
Javed et al. (2016)NeuroprotectionDemonstrated that nerolidyl acetate protects against rotenone-induced neurodegeneration through antioxidant mechanisms .
PMC6272852Antimicrobial ActivityShowed potent activity against multiple bacterial strains with low MIC values .
PMC9913136Cancer ResearchIndicated that nerolidyl acetate induces cell death in bladder carcinoma cells through DNA damage pathways .

Mechanism of Action

The mechanism of action of nerolidyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Nerolidyl acetate is distinguished from structurally related terpenes by its acetylated hydroxyl group, which enhances its stability and volatility compared to alcohols like nerolidol. Key comparisons include:

  • Nerolidol (C₁₅H₂₆O): A sesquiterpene alcohol with a lower 5-lipoxygenase (5-LOX) inhibition (0.72% vs. nerolidyl acetate’s 23.49%) and binding energy (-2.24 vs. -3.05) .
  • Farnesol acetate (C₁₇H₂₈O₂): Another sesquiterpene ester but dominates in Ambrette seed oil (51.45% vs. nerolidyl acetate’s 0.30% in the same source) .
  • Linalool (C₁₀H₁₈O): A monoterpene alcohol abundant in Osmanthus fragrans oil (11%) but lacks the acetyl group, reducing its logP and lipid solubility .

Occurrence in Natural Sources

Compound Key Natural Sources (Concentration) Evidence
Nerolidyl acetate Thyme EO (62.26% in sesquiterpenes) , Citrus grandis flowers , Perilla-tangerine peel blends
Farnesol acetate Ambrette seed oil (51.45%)
Geranial Thyme EO (as part of citral chemotype)
Limonene Curcuma species EO (5-LOX inhibitor)

Data Tables

Table 1. Comparative Analysis of Nerolidyl Acetate and Analogues

Compound Chemical Class Molecular Weight logP Key Sources Biological Activity
Nerolidyl acetate Sesquiterpene ester 264.40 4.967 Thyme EO , Strawberry jam 5-LOX inhibition (23.49%) , Anti-inflammatory
Farnesol acetate Sesquiterpene ester N/A N/A Ambrette seed oil N/A
Nerolidol Sesquiterpene alcohol 222.37 N/A Curcuma species 5-LOX inhibition (0.72%)
Limonene Monoterpene 136.24 N/A Curcuma species 5-LOX binding (-5.05)

Research Findings and Contradictions

  • Enzyme Specificity : Nerolidyl acetate biosynthesis relies on STS enzymes favoring nerolidyl cations, while farnesyl derivatives dominate in other species .
  • Concentration Variability: Nerolidyl acetate ranges from trace levels (0.30% in Ambrette oil ) to major components (62.26% in thyme EO ), influenced by plant genotype and extraction methods.
  • Synergistic Blends : In Perilla leaf-tangerine peel mixtures, nerolidyl acetate emerges as a new component, suggesting combinatorial biosynthesis .

Biological Activity

Nerolidyl acetate, a naturally occurring compound derived from nerolidol, has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Nerolidyl acetate is an ester of nerolidol, characterized by its unique sesquiterpene structure. Its molecular formula is C13H22O2C_{13}H_{22}O_2, and it exhibits a pleasant floral aroma, making it a popular choice in the fragrance industry.

Biological Activities

Nerolidyl acetate has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that nerolidyl acetate possesses significant antibacterial and antifungal properties. It has demonstrated effective inhibition against various pathogens, including Lactobacillus fermentum with a minimum inhibitory concentration (MIC) of 25 µM and a minimum bactericidal concentration (MBC) of 50 µM .
  • Anti-inflammatory Effects : Studies have shown that nerolidyl acetate can modulate neutrophil activity, reducing inflammatory responses. It inhibits intracellular calcium mobilization in human neutrophils, suggesting potential use in developing anti-inflammatory agents .
  • Antitumor Activity : Recent findings highlight the compound's ability to induce cell death in bladder carcinoma cell lines through caspase-independent pathways. This unique mechanism may provide a new therapeutic approach for treating resistant tumors .

The biological activities of nerolidyl acetate can be attributed to several mechanisms:

  • Calcium Signaling : Nerolidyl acetate influences calcium influx in neutrophils, which is crucial for their activation and function. By inhibiting this influx, the compound can down-regulate inflammatory responses .
  • Cell Death Pathways : In cancer cells, nerolidyl acetate induces DNA damage and endoplasmic reticulum (ER) stress, activating distinct cell death pathways that do not rely on apoptosis. This dual mechanism allows for effective targeting of tumor cells resistant to conventional therapies .
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities of Nerolidyl Acetate

Activity TypeDescriptionKey Findings
AntimicrobialInhibition of bacterial and fungal growthMIC = 25 µM; MBC = 50 µM against L. fermentum
Anti-inflammatoryModulation of neutrophil responsesInhibits calcium influx in neutrophils
AntitumorInduction of cell death in cancer cellsCaspase-independent pathways observed
AntioxidantReduction of oxidative stressExhibits significant antioxidant activity

Case Study: Bladder Carcinoma

In a study investigating the effects of nerolidyl acetate on bladder carcinoma cell lines, researchers found that treatment with the compound led to significant reductions in cell viability. The study demonstrated that nerolidyl acetate induced both early and late phases of cell death characterized by distinct morphological changes and signaling pathways. This suggests that nerolidyl acetate could be further explored as a potential therapeutic agent for bladder cancer treatment .

Case Study: Neutrophil Immunomodulation

Another study focused on the immunomodulatory effects of nerolidyl acetate on human neutrophils. The results indicated that treatment with nerolidyl acetate significantly inhibited neutrophil activation and chemotaxis induced by various agonists. These findings support the potential use of nerolidyl acetate in managing inflammatory conditions .

Q & A

Q. What are the key physicochemical properties of nerolidyl acetate, and how can they be experimentally validated?

Nerolidyl acetate (C₁₇H₂₈O₂, CAS 2306-78-7) has critical properties including a molecular weight of 264.40 g/mol, boiling point (666.18 K), melting point (316.09 K), and logP (4.967) . Researchers should validate these using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, as demonstrated in studies analyzing volatile oils .
  • Differential Scanning Calorimetry (DSC) to confirm melting/boiling points.
  • Octanol-water partition experiments to experimentally determine logP, comparing results with computational methods like Crippen’s fragmentation .

Q. How can researchers optimize GC-MS parameters for reliable detection of nerolidyl acetate in complex matrices (e.g., plant extracts)?

  • Column selection : Use polar columns (e.g., DB-WAX) to resolve nerolidyl acetate from co-eluting terpenes.
  • Ionization parameters : Electron impact (EI) at 70 eV with a scan range of m/z 40–500, as used in studies of Perilla leaf volatile oils .
  • Retention indices : Cross-reference with published polar (RIPol = 2271) and non-polar (RINPol = 1687) indices from NIST data .

Q. What safety protocols are critical when handling nerolidyl acetate in laboratory settings?

  • Ventilation : Use local exhaust and general ventilation to avoid inhalation exposure .
  • Personal protective equipment (PPE) : Chemically resistant gloves (tested via EN 374 standard) and barrier creams to prevent dermal absorption .
  • Environmental controls : Prevent contamination of water systems by using sealed containers and avoiding drainage disposal .

Advanced Research Questions

Q. How can computational methods (e.g., Joback, Crippen) resolve discrepancies in thermodynamic properties of nerolidyl acetate?

Discrepancies in properties like enthalpy of vaporization (60.70 kJ/mol via Joback vs. experimental NIST data) arise from algorithmic approximations. Mitigation strategies include:

  • Hybrid modeling : Combine Joback group contribution with quantum mechanical calculations for critical properties (e.g., Tc = 858.25 K) .
  • Experimental validation : Cross-check computational predictions with DSC for ΔHfus (31.66 kJ/mol) and static vapor pressure measurements .

Q. What biosynthetic pathways produce nerolidyl acetate in plants, and how can these pathways be engineered for enhanced yield?

  • Pathway : Derived from farnesyl diphosphate (FPP) cyclization via δ-cadinene synthase, followed by acetylation .
  • Engineering strategies :
  • Overexpress acetyltransferases in plant models (e.g., Nicotiana benthamiana).
  • Use CRISPR/Cas9 to knock down competing pathways (e.g., squalene synthesis) .

Q. How do extraction methods (e.g., microwave-assisted distillation vs. steam distillation) impact nerolidyl acetate yield and purity?

  • Microwave-assisted distillation : Achieves higher yields (e.g., 31.76 mL/kg in guava leaf extracts) due to rapid heating and reduced thermal degradation .
  • Steam distillation : Preserves stereochemistry but may co-extract water-soluble impurities, requiring post-processing (e.g., liquid-liquid extraction) .

Q. What statistical approaches are recommended for resolving contradictions in retention index data across studies?

  • Multivariate analysis : Apply principal component analysis (PCA) to retention indices from diverse columns (e.g., DB-5 vs. HP-INNOWAX) to identify systematic biases .
  • Standardization : Use internal standards (e.g., n-alkanes) to normalize retention indices across laboratories .

Q. How can researchers model the environmental fate of nerolidyl acetate using its physicochemical properties?

  • Fugacity modeling : Input logP (4.967) and water solubility (log10WS = -5.47) to predict partitioning into soil/organic phases .
  • Biodegradation assays : Use OECD 301F tests to assess mineralization rates in aquatic systems, considering its persistence due to high logP .

Methodological Guidance for Data Reporting

  • Thermodynamic data : Report both computational (Joback, Crippen) and experimental values with uncertainty ranges (e.g., ΔHvap = 60.70 ± 2.5 kJ/mol) .
  • Chromatographic data : Include retention indices, column type, and ionization parameters to ensure reproducibility .
  • Biosynthetic studies : Provide enzyme kinetics data (e.g., Km for δ-cadinene synthase) and genetic modification details .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate
Reactant of Route 2
Reactant of Route 2
3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate

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